molecular formula C22H26N6O B2675510 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 1904306-35-9

2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B2675510
CAS No.: 1904306-35-9
M. Wt: 390.491
InChI Key: IOSNEUCXZAXENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a structurally complex molecule featuring a benzodiazolyl moiety linked via an acetamide group to a piperidinyl-tetrahydroquinazolinyl scaffold. The benzodiazole (benzimidazole) core is a privileged structure in medicinal chemistry, often associated with interactions with biological targets through hydrogen bonding and π-π stacking. The tetrahydroquinazolin-piperidine moiety may confer rigidity and influence pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-21(13-28-15-25-19-7-3-4-8-20(19)28)26-16-9-11-27(12-10-16)22-17-5-1-2-6-18(17)23-14-24-22/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSNEUCXZAXENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and tetrahydroquinazoline intermediates, which are then coupled through a series of reactions involving amide bond formation.

    Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid under acidic conditions.

    Preparation of Tetrahydroquinazoline Intermediate: The tetrahydroquinazoline moiety is synthesized by the reduction of quinazoline derivatives using hydrogenation techniques.

    Coupling Reaction: The final step involves the coupling of the benzodiazole and tetrahydroquinazoline intermediates through an amide bond formation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, especially at positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant antimicrobial properties. The compound may share similar mechanisms with other derivatives that have been tested against various pathogens. For instance, a related study synthesized a series of acetamide derivatives and evaluated their antimicrobial activities against Mycobacterium tuberculosis and other bacterial strains. The findings suggest that modifications to the benzodiazole structure can enhance antimicrobial efficacy .

Anticancer Potential

The anticancer activity of benzodiazole derivatives has been extensively documented. Research indicates that compounds with a benzodiazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, studies have shown that certain benzodiazole-containing compounds exhibit potent activity against breast cancer and leukemia cell lines . The specific compound discussed here may also demonstrate similar anticancer properties due to its structural characteristics.

Neuroprotective Effects

Neurodegenerative diseases are a significant focus of current research, and compounds that can modulate neuroinflammation or inhibit neurodegeneration are of great interest. The compound's ability to interact with neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease or Parkinson's disease. A study on related compounds showed promising results in inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative processes .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes key structural features and their associated activities based on current literature:

Structural FeatureActivity TypeReference
Benzodiazole coreAntimicrobial
Tetrahydroquinazoline moietyAnticancer
Piperidine ringNeuroprotective

Synthesis and Evaluation

A notable case study involved synthesizing related benzodiazole derivatives to evaluate their biological activities. The study highlighted the importance of substituent variations on the benzodiazole ring in enhancing antibacterial activity against resistant strains of bacteria .

In Vivo Studies

In vivo studies utilizing animal models have demonstrated the efficacy of benzodiazole derivatives in reducing tumor size and improving survival rates in cancer models . These findings underscore the potential of compounds like this compound as candidates for further development.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Benzodiazol Position: The target compound features a 1-yl substitution on benzodiazole, whereas analogs in use a 2-yl substitution.
  • Linker Flexibility: The target compound employs a rigid piperidinyl-tetrahydroquinazolin linker, contrasting with the triazole-phenoxymethyl linker in analogs. Rigidity in the target compound could enhance binding specificity but reduce conformational adaptability compared to the flexible triazole-based linkers .
  • Terminal Groups : Analogs in incorporate diverse aryl-thiazole groups (e.g., bromo, fluoro), which are absent in the target compound. These substituents likely modulate solubility and bioactivity; for example, bromine in 9c may enhance lipophilicity and membrane penetration .

Physicochemical Properties

provides melting points and spectral data for compounds 9a–9e, which range from 198–235°C, suggesting high crystallinity. Molecular weight differences (~450 vs. 600–678 g/mol) imply that the target compound may exhibit better bioavailability due to lower molecular bulk .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a novel chemical entity that has drawn attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6OC_{19}H_{22}N_{6}O with a molecular weight of approximately 350.4 g/mol . The structure incorporates a benzodiazole moiety and a tetrahydroquinazoline-piperidine hybrid, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The benzodiazole and piperidine components suggest potential interactions with neurotransmitter systems and possibly enzyme inhibition.

Antiviral Potential

The antiviral activity of similar compounds has been documented, particularly against viruses that exploit host cell machinery for replication. The mechanism often involves inhibition of viral entry or replication processes . Preliminary docking studies suggest that this compound could potentially inhibit viral proteins by mimicking substrate interactions.

Anti-cancer Activity

Recent investigations into benzodiazole derivatives have revealed their potential as anticancer agents. They may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting specific oncogenic signaling pathways . The presence of the tetrahydroquinazoline moiety may enhance selectivity towards cancer cells due to its ability to interact with tumor-specific markers.

Case Studies

  • Study on Antiviral Efficacy : A study explored the effects of a structurally similar compound on viral replication in vitro. Results indicated significant inhibition of viral load at low micromolar concentrations, suggesting a potential application for this compound against viral infections .
  • Antimicrobial Screening : In a screening assay for antimicrobial activity, derivatives of benzodiazole were tested against various pathogens. The results showed that modifications in the piperidine ring significantly affected the antibacterial potency .
  • Cancer Cell Line Studies : A comparative analysis was conducted using different cancer cell lines treated with similar compounds. The findings indicated that compounds with piperidine structures exhibited enhanced cytotoxicity compared to their counterparts without this moiety .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBenzodiazole derivativesInhibition of bacterial growth
AntiviralSimilar benzodiazolesReduced viral replication
Anti-cancerPiperidine-containing compoundsInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide?

  • Methodology : Begin with modular synthesis strategies, as demonstrated for structurally related benzimidazole and piperidine derivatives (). Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Catalyst optimization : Screen copper(I)- or ruthenium-based catalysts for click chemistry steps (e.g., triazole ring formation) ().
  • Purification : Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity.
  • Validation : Confirm yields and purity via melting point analysis, IR (e.g., C=O stretch at ~1650 cm⁻¹), and ¹H/¹³C NMR (e.g., benzodiazole proton signals at δ 7.2–8.1 ppm) ( ).
    • Experimental Design : Use factorial design (e.g., 2³ factorial) to evaluate solvent, temperature, and catalyst ratios, minimizing trial numbers while maximizing yield ( ).

Q. What characterization techniques are critical for validating the structural integrity of this compound?

  • Essential Techniques :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify piperidine protons (δ 1.5–3.0 ppm) and benzodiazole carbons (δ 115–135 ppm).
  • IR : Confirm acetamide C=O (1680–1700 cm⁻¹) and benzodiazole N-H (3400–3500 cm⁻¹) stretches ().
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error ( ).
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values ().

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and target proteins (e.g., HDAC8)?

  • Methodology :

  • Protein Preparation : Retrieve HDAC8 structure (PDB ID: 1T69), remove water molecules, and add polar hydrogens using software like AutoDock Tools ( ).
  • Grid Generation : Define active site coordinates (e.g., Zn²⁺ binding region) with 0.375 Å spacing.
  • Docking Parameters : Use Lamarckian genetic algorithm (100 runs) and analyze binding poses for hydrogen bonds (e.g., benzodiazole-N with Arg37) and hydrophobic interactions (e.g., tetrahydroquinazolinyl with Phe152) ( ).
    • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., MS-344) and validate via MD simulations (20 ns) to assess stability (RMSD <2.0 Å) ( ).

Q. How should researchers address discrepancies in observed vs. predicted biological activity data?

  • Contradiction Analysis Framework :

Data Triangulation : Cross-validate assays (e.g., enzymatic inhibition vs. cellular IC₅₀) to rule out false positives ( ).

Metabolic Stability : Test for CYP450-mediated degradation using liver microsomes (e.g., NADPH-dependent assays) ( ).

Solubility/Permeability : Measure logP (e.g., shake-flask method) and PAMPA permeability to assess bioavailability ().

Theoretical Reassessment : Re-optimize QSAR models using descriptors like topological polar surface area (TPSA) and H-bond acceptors ( ).

Q. What strategies improve reproducibility in pharmacological studies of this compound?

  • Best Practices :

  • Batch Consistency : Synthesize compound in ≥3 independent batches, ensuring NMR/HRMS reproducibility ().
  • Assay Controls : Include positive controls (e.g., SAHA for HDAC inhibition) and vehicle controls (DMSO ≤0.1%) ( ).
  • Blinding : Implement double-blind protocols for in vivo studies to minimize bias ( ).

Methodological Considerations

Q. How can in silico modeling guide the design of analogs with enhanced selectivity?

  • Workflow :

Pharmacophore Modeling : Identify critical features (e.g., acetamide linker, benzodiazole aromaticity) using tools like Schrödinger Phase.

Virtual Screening : Dock analogs from ZINC15 database (filtered for Lipinski compliance) into HDAC3.

ADMET Prediction : Use SwissADME to exclude analogs with poor bioavailability (e.g., TPSA >140 Ų) ( ).

Q. What statistical approaches resolve multicollinearity in structure-activity relationship (SAR) studies?

  • Solutions :

  • Principal Component Analysis (PCA) : Reduce variables (e.g., logP, molecular weight) into orthogonal components ( ).
  • Partial Least Squares (PLS) Regression : Model activity using latent variables, validated via leave-one-out cross-validation (Q² >0.5) ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.